Acetyl Cyclosporin A is a synthetic derivative of Cyclosporin A, a cyclic undecapeptide originally derived from the fungus Tolypocladium inflatum. Acetyl Cyclosporin A retains the immunosuppressive properties of its parent compound while potentially improving its pharmacokinetic profile, particularly in terms of solubility and absorption. This modification aims to enhance therapeutic effectiveness in various clinical applications, particularly in organ transplantation and autoimmune diseases.
Cyclosporin A was first discovered in the 1970s as a product of the fermentation of Tolypocladium inflatum, a soil fungus. Acetyl Cyclosporin A is synthesized through chemical modifications of Cyclosporin A, specifically by acetylation, which alters its chemical properties while preserving its core structure.
Acetyl Cyclosporin A belongs to the class of immunosuppressants known as cyclosporins. These compounds are characterized by their cyclic structure and their ability to inhibit T-cell activation, making them valuable in preventing organ rejection post-transplantation and treating autoimmune disorders.
The synthesis of Acetyl Cyclosporin A typically involves two primary methods:
The acetylation reaction is typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure that the desired product is obtained in sufficient purity. The reaction conditions can be optimized by varying parameters such as pH, temperature, and reaction time.
Acetyl Cyclosporin A maintains the core cyclic undecapeptide structure characteristic of Cyclosporins but features an acetyl group attached to one of its amino acid residues. The molecular formula for Acetyl Cyclosporin A is C₄₃H₆₉N₁₁O₉, which reflects its complex structure.
The molecular weight of Acetyl Cyclosporin A is approximately 803.07 g/mol. Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the presence of the acetyl group and assess conformational characteristics .
Acetyl Cyclosporin A can undergo various chemical reactions typical for peptide-like compounds:
These reactions are typically studied under controlled laboratory conditions to understand their kinetics and mechanisms. Analytical techniques such as mass spectrometry and chromatography are essential for monitoring these transformations.
Acetyl Cyclosporin A exerts its immunosuppressive effects primarily by inhibiting T-cell activation. It binds to cyclophilin proteins within T-cells, leading to a conformational change that inhibits calcineurin activity. This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby blocking the transcription of interleukin-2 and other cytokines essential for T-cell proliferation.
Studies have demonstrated that Acetyl Cyclosporin A retains similar potency to Cyclosporin A in inhibiting T-cell activation while potentially offering improved solubility profiles .
Relevant data on solubility and stability are crucial for formulation development in pharmaceutical applications .
Acetyl Cyclosporin A has several scientific uses, primarily in:
The ongoing research into its properties continues to highlight its potential benefits over traditional formulations .
Cyclosporin A (CsA), isolated from Tolypocladium inflatum in the 1970s, revolutionized transplant medicine by selectively inhibiting T-cell activation through cyclophilin A (CypA) binding and subsequent calcineurin blockade [6]. Its clinical success spurred development of structural analogs to decouple therapeutic effects from toxicity. Among these, O-acetyl cyclosporin A (OACsA, B3-243) emerged as a pivotal non-immunosuppressive derivative. Early in vitro studies demonstrated that OACsA lacked calcineurin inhibition but retained bioactivity against cancer cells, establishing a paradigm for targeted structural modifications [1] [9]. This derivative exemplified the feasibility of dissociating immunosuppressive properties from other biological activities, expanding CsA’s applicability to autoimmune and oncological contexts.
Table 1: Key Cyclosporin Derivatives and Their Primary Characteristics
Compound | Structural Modification | Immunosuppressive Activity | Key Research Applications |
---|---|---|---|
Cyclosporin A (CsA) | None (Natural compound) | High | Organ transplantation, Autoimmunity |
O-Acetyl CsA | Acetylation at amino acid residues | Negligible | Cancer growth inhibition, MDR reversal |
Thioxylated CsA | Sulfur substitution at peptide bonds | Variable | Protein interaction kinetics studies |
Lys125-Acetyl CypA | Post-translational lysine acetylation | Abrogated | HIV capsid binding regulation |
Acetylation modifies cyclosporins through two primary mechanisms:
Direct Derivatization of CsA: O-acetylation introduces steric and electronic perturbations that disrupt the conformational dynamics essential for immunosuppression. Nuclear magnetic resonance (NMR) analyses reveal that OACsA adopts distinct configurations in polar solvents, preventing optimal cyclophilin binding and subsequent calcineurin recruitment [6] [9]. This loss of immunosuppression is evidenced by >95% reduction in IL-2 suppression compared to CsA.
Post-Translational Acetylation of CypA: Lysine acetylation (e.g., at Lys82/Lys125) neutralizes positive charges on cyclophilin A, altering its catalytic pocket. X-ray crystallography (PDB: 2X2C) shows that acetylated Lys125 repositions Arg55 and Phe60, residues critical for peptidyl-prolyl isomerase (PPIase) activity [4] [5]. This reduces PPIase efficiency by ~70%, as measured by protease-coupled assays using suc-AAPF-p-nitroanilide substrates [4].
Table 2: Impact of Acetylation on Cyclophilin A Function
Acetylation Site | Structural Consequence | Functional Change | Biological Outcome |
---|---|---|---|
None (Wild-type) | Standard catalytic pocket geometry | High PPIase activity | Supports HIV-1 replication |
Lys82 | Disrupted hydrogen bonding network | Reduced substrate affinity (Kd ↑ 3-fold) | Altered ERK signaling in VSMCs |
Lys125 | Steric occlusion of CsA binding cavity | Loss of cyclosporin binding (IC50 >1μM) | Antagonizes immunosuppression |
Lys82/Lys125 | Global electrostatic surface alteration | Abolished capsid isomerization | Stabilizes HIV capsid in cis conformation |
Acetyl cyclosporin derivatives serve as precision molecular tools for dissecting protein interaction networks:
Cyclophilin-Calcineurin Disruption: Acetylated CypA (AcK-CypA) exhibits a 10-fold reduction in affinity for calcineurin. Surface plasmon resonance studies confirm that acetylation destabilizes the ternary CsA-CypA-calcineurin complex, explaining its loss of immunosuppressive function [4] [5]. This mechanism is exploited to study T-cell activation pathways independently of immunosuppression.
Viral Replication Modulation: AcK-CypA preferentially stabilizes the cis conformation of HIV-1 capsid helices, delaying viral uncoating. Fluorescence anisotropy assays show acetylated CypA binds capsid with ~40% slower dissociation kinetics (koff = 0.15 s−1) versus wild-type [4]. This provides insights into host-pathogen interactions.
Cellular Signaling Regulation: In vascular smooth muscle cells (VSMCs), angiotensin II-induced CypA acetylation at Lys82/Lys125 is ROS-dependent. Secreted AcK-CypA amplifies inflammatory cascades, increasing matrix metalloproteinase-2 (MMP-2) activation by 2.5-fold and enhancing monocyte adhesion to endothelia—key mechanisms in atherosclerosis studied via zymography and adhesion assays [2].
Multidrug Resistance (MDR) Reversal: OACsA inhibits P-glycoprotein (P-gp) with 2-fold greater potency than CsA in lung cancer models (IC50 = 0.8 μg/mL vs 1.7 μg/mL). Significantly, it reverses resistance to doxorubicin in non-P-gp MDR variants, indicating broad-spectrum chemosensitization independent of immunosuppression [1] [9].
Figure: MMP-2 Activation Pathway by AcK-CypA
Angiotensin II → ROS Generation → HDAC Inhibition → CypA Acetylation → Secretion → ↘ Binds VSMC Surface → ERK1/2 Phosphorylation → MMP-2 Activation → ECM Remodeling
This pathway underlies AcK-CypA’s role in cardiovascular pathologies [2].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3